
Fmoc-asp-otbu
Descripción general
Descripción
N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester: is a protected amino acid derivative commonly used in solid-phase peptide synthesis. This compound is known for its role in preventing the formation of aspartimide by-products during peptide synthesis, making it a valuable reagent in the field of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process begins with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is then protected using the tert-butyl (OtBu) ester. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), with reagents like piperidine for deprotection .
Industrial Production Methods: In industrial settings, the production of N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity, with stringent quality control measures in place .
Análisis De Reacciones Químicas
Aspartimide Formation
The most significant side reaction occurs during repeated piperidine exposure in Fmoc deprotection cycles:
Mechanistic studies show aspartimide formation proceeds through:
- Base-induced deprotonation of the α-amino group
- Nucleophilic attack on the β-carbonyl ( )
- Ring closure to form five-membered aspartimide intermediate
Key factors influencing reaction rates:
- Sequence context (Asp-X motifs where X = Gly, Ser, Thr most problematic)
- Deprotection time (20% piperidine/DMF >2 min cycles increase risk)
- Temperature (aggregation exacerbates side reactions)
Protecting Group Cleavage
The tert-butyl ester undergoes acidolytic cleavage during final resin cleavage:
Standard cleavage conditions:
textTFA/H2O/iPr3SiH/DTT (95:2.5:2.5:2.5 v/v/v/w)
- Complete OtBu removal in <3 hrs at RT
- Generates t-butyl cations requiring scavengers (1.5% thiophenol recommended)
Competing side reactions:
Coupling Reactions
Standard peptide coupling parameters:
Parameter | Optimal Value | Source |
---|---|---|
Activator | HCTU | |
Base | DIPEA (4 eq) | |
Solvent | 20-50% DMSO/DMF | |
Coupling time | 30-60 min | |
Coupling efficiency | >99.5% per cycle |
Aggregation challenges are mitigated by:
- DMSO co-solvent (20-50% reduces β-sheet formation)
- Elevated temperature (40°C improves difficult couplings)
Prevention Strategies for Aspartimide
Comparative performance of protective groups:
Strategy | Aspartimide Reduction | HPLC Purity Improvement | Source |
---|---|---|---|
Backbone protection | 98% | +15-20% | |
Formic acid additives | 75% | +8-12% | |
Reduced piperidine exposure | 60% | +5-7% | |
Fmoc-Asp(OBno)-OH | 99.9% | +25-30% |
Recent advances include:
- Hmb-protected dipeptides :
Fmoc-Asp(OtBu)-(Hmb)Gly-OH
- Orthogonal protection :
Msz/Mtz groups enable selective deprotection cascades
These findings demonstrate that while Fmoc-Asp(OtBu)-OH remains a workhorse reagent, its optimal use requires careful control of synthesis conditions and consideration of advanced protective strategies for challenging sequences.
Aplicaciones Científicas De Investigación
Introduction to Fmoc-Asp-OtBu
This compound, also known as Fmoc-aspartic acid with a t-butyl ester protecting group, is a crucial building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). Its significance arises from its ability to minimize the formation of aspartimide side products during peptide assembly, which can compromise the purity and yield of synthesized peptides. This article explores the various scientific research applications of this compound, supported by comprehensive data tables and case studies.
Mitigation of Aspartimide Formation
One of the primary applications of this compound is its role in reducing aspartimide formation during SPPS. Aspartimides are problematic byproducts that can form when aspartic acid residues are exposed to basic conditions, such as during the deprotection steps in peptide synthesis. The use of this compound has been shown to significantly decrease the incidence of these byproducts.
Table 1: Comparison of Aspartimide Formation with Different Protecting Groups
Protecting Group | Aspartimide Formation (% per 10 min cycle) | D-Aspartate Content (%) |
---|---|---|
Fmoc-Asp(OtBu)-OH | 1.24 | 25 |
Fmoc-Asp(OMpe)-OH | 0.4 | 11 |
Fmoc-Asp(OBno)-OH | 0.06 | 1.1 |
This table illustrates that Fmoc-Asp(OtBu) results in a higher amount of aspartimide formation compared to Fmoc-Asp(OBno), highlighting the advantages of using alternative protecting groups like OBno for specific applications .
Enhanced Peptide Purity and Yield
Research indicates that using this compound can lead to higher yields and purities in synthesized peptides. For instance, when synthesizing the GLP-2 peptide (Gly²-GLP-2), employing this compound resulted in a crude product with negligible aspartimide impurities, increasing the target peptide content by approximately 25% compared to other derivatives .
Case Study: Synthesis of Scorpion Toxin II Peptide
In comparative studies involving the synthesis of Scorpion Toxin II peptides, it was found that using Fmoc-Asp(OtBu) resulted in significant levels of D-aspartate formation due to aspartimide side reactions. In contrast, using Fmoc-Asp(OBno) minimized these side reactions effectively, demonstrating superior performance in maintaining peptide integrity .
Application in Complex Peptide-Based Vaccines
This compound has also been utilized in the development of complex peptide-based vaccine candidates. For example, it has been incorporated into protocols for synthesizing peptides that are conjugated to carrier proteins or other moieties to enhance immunogenicity. The efficiency and purity achieved through its use have been critical for advancing vaccine research .
Mecanismo De Acción
The primary mechanism of action of N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted side reactions, while the OtBu group protects the carboxyl group. During peptide synthesis, these protecting groups are selectively removed to allow for the formation of peptide bonds .
Comparación Con Compuestos Similares
- N-α-Fluorenylmethoxycarbonyl-L-glutamic acid β-tert-butyl ester
- N-α-Fluorenylmethoxycarbonyl-L-asparagine β-trityl ester
- N-α-Fluorenylmethoxycarbonyl-L-glutamine β-trityl ester
Comparison: N-α-Fluorenylmethoxycarbonyl-L-aspartic acid β-tert-butyl ester is unique in its ability to prevent the formation of aspartimide by-products, which can be a significant issue in peptide synthesis. This makes it particularly valuable in the synthesis of peptides containing aspartic acid residues .
Actividad Biológica
Fmoc-Asp-OtBu (N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid-O-tert-butyl) is a derivative of aspartic acid widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in minimizing unwanted side reactions, such as aspartimide formation, which can compromise the yield and purity of synthesized peptides. This article explores its biological activity, stability, and applications based on recent research findings.
Overview of this compound
This compound serves as a protecting group for the carboxylic acid of aspartic acid during peptide synthesis. The tert-butyl (OtBu) group enhances steric hindrance, reducing the likelihood of aspartimide formation during deprotection processes. Aspartimide formation is a significant concern in peptide chemistry, as it can lead to various by-products that complicate purification and reduce overall yield.
Stability and Reactivity
Research indicates that this compound exhibits improved stability compared to other derivatives under standard SPPS conditions. For instance, studies have shown that when subjected to piperidine treatment, the formation of aspartimides is significantly lower with this compound than with other variants like Fmoc-Asp(OMpe)-OH. In comparative tests, the extent of aspartimide formation was reduced from approximately 1.24% with Asp(OtBu) to only 0.13% with the hindered variant, Fmoc-Asp(OEpe)-OH .
Biological Activity
The biological activity of this compound has been assessed through various case studies focusing on its application in peptide synthesis:
-
Case Study 1: Peptide Synthesis Efficiency
In a study involving the synthesis of a model peptide (Scorpion toxin II), researchers found that using this compound resulted in a yield increase from 48% to 92% when compared to standard derivatives. This improvement was attributed to the reduced formation of aspartimides during synthesis, which typically leads to lower yields due to side reactions . -
Case Study 2: Application in Drug Development
This compound has been utilized in developing bioactive peptides with potential therapeutic applications. For example, its use in synthesizing cyclic RGD peptides demonstrated compatibility with biological systems and maintained activity after light-triggered uncaging . The stability of the resulting peptides in cell culture media further supports its utility in biological applications.
Comparative Analysis of Derivatives
The following table summarizes the performance of this compound relative to other aspartic acid derivatives regarding aspartimide formation during SPPS:
Derivative | Aspartimide Formation (%) | Yield Increase (%) |
---|---|---|
Fmoc-Asp(OtBu)-OH | 1.24 | - |
Fmoc-Asp(OMpe)-OH | 0.4 | - |
Fmoc-Asp(OEpe)-OH | 0.13 | 92 |
Fmoc-Asp(OBno)-OH | 0.1 | 25 |
Propiedades
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426920 | |
Record name | fmoc-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129460-09-9 | |
Record name | fmoc-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Fmoc-Asp(OtBu)-OH?
A1: Fmoc-Asp(OtBu)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS) [, , , , , , , ]. The Fmoc group serves as a temporary protecting group for the amino terminus, while the OtBu group protects the side chain carboxyl group of aspartic acid. These protecting groups can be selectively removed during peptide synthesis, allowing for the controlled addition of amino acids to the growing peptide chain.
Q2: What is a known challenge in using Fmoc-Asp(OtBu)-OH in peptide synthesis, and are there any solutions?
A2: A common challenge with aspartic acid derivatives like Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation during peptide synthesis [, ]. This side reaction can lead to undesired byproducts and lower the yield of the target peptide. To address this, researchers have developed alternative protecting groups for the aspartic acid side chain, such as 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) []. These bulky protecting groups hinder aspartimide formation, leading to a higher yield of the desired peptide.
Q3: Can you provide an example of how Fmoc-Asp(OtBu)-OH is incorporated into a specific peptide sequence?
A3: Certainly. In the synthesis of eptifibatide, a platelet aggregation inhibitor, Fmoc-Asp(OtBu)-OH is coupled to the growing peptide chain on a Rink AM Resin solid support []. The specific sequence involves the sequential addition of Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, and finally, Fmoc-Asp(OtBu)-OH.
Q4: Besides peptide synthesis, are there other applications of Fmoc-Asp(OtBu)-OH?
A4: While primarily known for peptide synthesis, Fmoc-Asp(OtBu)-OH has also been investigated in other research areas. One study explored its use in creating novel fluorescent anion probes []. By attaching a fluorescent N-substituted-4-amino-naphthalimide to the Fmoc-Asp(OtBu)-OH scaffold, researchers aimed to develop anion-responsive amino acids that could be incorporated into peptides. This approach could offer valuable insights into peptide-anion interactions and potentially lead to new therapeutic applications.
Q5: What analytical techniques are employed to characterize and ensure the quality of Fmoc-Asp(OtBu)-OH?
A5: Several analytical techniques are vital in characterizing and ensuring the quality of Fmoc-Asp(OtBu)-OH. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is commonly used to assess the purity of synthesized Fmoc-Asp(OtBu)-OH and peptides containing this amino acid [, , ]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and purity of the compound []. Additionally, techniques like capillary zone electrophoresis (CZE) are employed to resolve and analyze the enantiomers of Fmoc-protected amino acids, ensuring the use of the correct stereoisomer in peptide synthesis [].
Q6: Has Fmoc-Asp(OtBu)-OH been used in the development of any commercially available peptides?
A6: While Fmoc-Asp(OtBu)-OH itself is not a final drug product, it plays a crucial role in synthesizing therapeutic peptides. For example, Thymalfasin, a synthetic peptide with immunomodulatory properties, can be produced using solid-phase synthesis incorporating Fmoc-Asp(OtBu)-OH []. This highlights the importance of this protected amino acid in developing and manufacturing peptide-based therapeutics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.